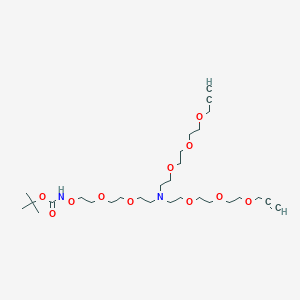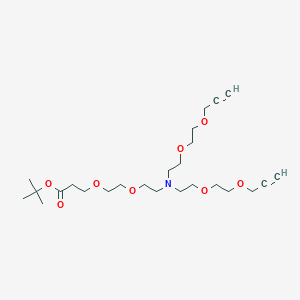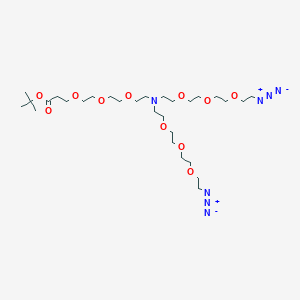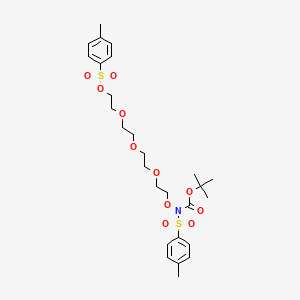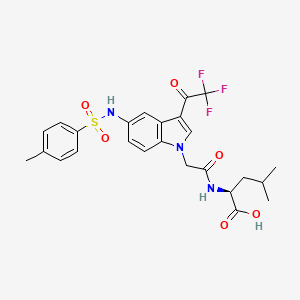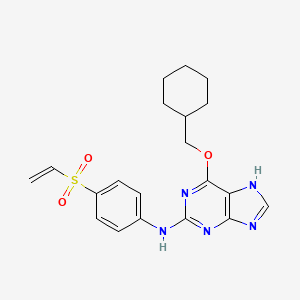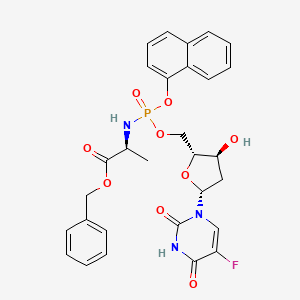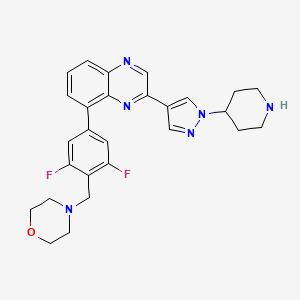
ON1231320
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ON1231320 is a highly specific inhibitor of polo-like kinase 2 (PLK2), a protein kinase involved in cell cycle regulation. This compound is known for its ability to block tumor cell cycle progression in the G2/M phase of mitosis, leading to apoptotic cell death. This compound is an arylsulfonyl pyrido-pyrimidinone with significant antitumor activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ON1231320 involves the preparation of an arylsulfonyl pyrido-pyrimidinone core structure. The key steps include:
- Formation of the pyrido-pyrimidinone ring system.
- Introduction of the arylsulfonyl group.
- Final purification to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure product purity .
Analyse Des Réactions Chimiques
Types of Reactions: ON1231320 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrido-pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
ON1231320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK2 in cell cycle regulation and mitosis.
Biology: Investigated for its effects on cell proliferation, apoptosis, and tumor growth inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors that overexpress PLK2.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research .
Mécanisme D'action
ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in the regulation of centriole duplication and cell cycle progression. The inhibition of PLK2 leads to the arrest of the cell cycle in the G2/M phase, causing mitotic catastrophe and apoptosis. The compound does not significantly inhibit other polo-like kinases such as PLK1, PLK3, and PLK4, highlighting its specificity .
Comparaison Avec Des Composés Similaires
PLK1 Inhibitors: Compounds such as BI 2536 and Volasertib target PLK1 but have different specificity profiles compared to ON1231320.
PLK3 Inhibitors: Compounds like GW843682X inhibit PLK3 and have distinct biological effects.
PLK4 Inhibitors: CFI-400945 is a known PLK4 inhibitor with unique applications.
Uniqueness of this compound: this compound is unique due to its high specificity for PLK2, minimal off-target effects, and potent antitumor activity. Unlike other inhibitors that target multiple polo-like kinases, this compound selectively inhibits PLK2, making it a valuable tool for studying PLK2-specific pathways and developing targeted cancer therapies .
Propriétés
Numéro CAS |
131247-39-8 |
|---|---|
Formule moléculaire |
C22H15F2N5O3S |
Poids moléculaire |
467.4508 |
Nom IUPAC |
2-((1H-indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
InChI |
InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) |
Clé InChI |
ZEHBZHZMQSHZFI-UHFFFAOYSA-N |
SMILES |
C1=CC(F)=CC(F)=C1S(=O)(=O)C1=CC2=CN=C(NC3=CC=C4NC=CC4=C3)N=C2N(C)C1=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ON1231320; ON-1231320; ON 1231320; GBO-006; GBO006; GBO 006. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


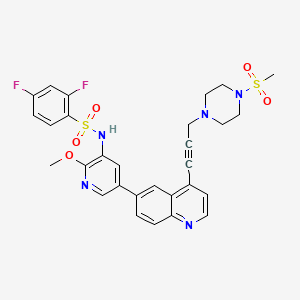
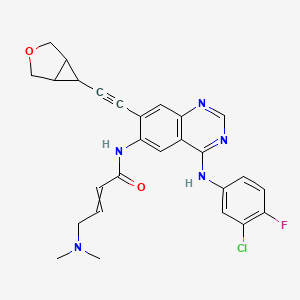
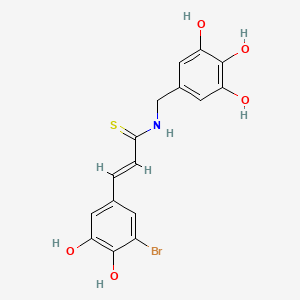
![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
